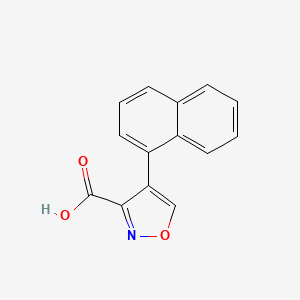
4-(1-Naphthyl)isoxazole-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Naphthyl)isoxazole-3-carboxylic Acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthyl)isoxazole-3-carboxylic Acid can be achieved through several methods. . This method is highly efficient and provides good yields under mild conditions. Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) as catalysts . These methods are advantageous due to their high efficiency and selectivity. there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
4-(1-Naphthyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted isoxazoles .
科学的研究の応用
4-(1-Naphthyl)isoxazole-3-carboxylic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(1-Naphthyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, isoxazole derivatives can inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(1-Naphthyl)isoxazole-3-carboxylic Acid include other isoxazole derivatives such as:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C14H9NO3 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
4-naphthalen-1-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C14H9NO3/c16-14(17)13-12(8-18-15-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,16,17) |
InChIキー |
PWCUSFBOHDTREO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CON=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


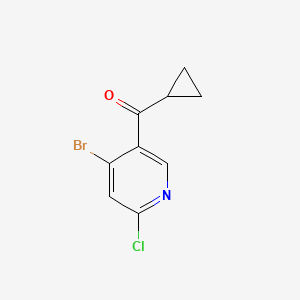

![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)
![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)
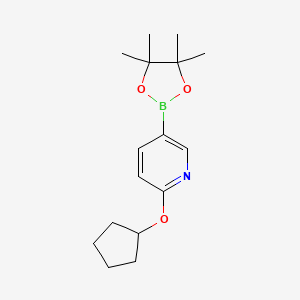



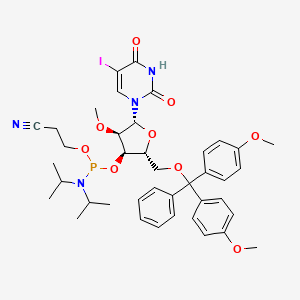
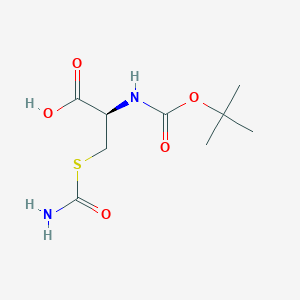
![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
![trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)

amino}methyl)cyclopropan-1-amine](/img/structure/B13715870.png)
